2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride
Description
2-[3-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride is a piperidine derivative featuring a dimethylamino group at the 3-position of the piperidine ring and an acetic acid moiety linked to the nitrogen. Its molecular formula is C₉H₁₈Cl₂N₂O₂, with a molecular weight of 263.17 g/mol (estimated from analogous compounds in ). The compound is typically synthesized via nucleophilic substitution or coupling reactions using reagents like 1,1′-carboxyldiimidazole (CDI) and triethylamine (TEA) . It is used in pharmaceutical research, particularly in chiral stationary phases for HPLC () and as a precursor for receptor-targeted molecules.
Properties
IUPAC Name |
2-[3-(dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-10(2)8-4-3-5-11(6-8)7-9(12)13;;/h8H,3-7H2,1-2H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZSCAABKLKCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride typically involves the following steps:
Piperidine Derivative Formation: Piperidine is reacted with appropriate reagents to introduce the dimethylamino group at the 3-position.
Acetylation: The resulting piperidine derivative is then acetylated to introduce the acetic acid moiety.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the acetylated compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step processes involving piperidine functionalization and acetic acid coupling . Key steps include:
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Reductive amination : Formation of the 4-(dimethylamino)piperidine core using dimethylamine and ketone intermediates under hydrogenation conditions .
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N-Alkylation : Introduction of the acetic acid moiety via alkylation with chloroacetic acid derivatives in the presence of base (e.g., KCO) .
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Salt formation : Treatment with HCl gas or concentrated HCl in ethanol yields the dihydrochloride salt .
Amine Reactivity
The dimethylamino group participates in:
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Protonation : Forms stable ammonium salts in acidic media, critical for solubility in pharmaceutical formulations .
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Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives, though steric hindrance limits efficiency .
Carboxylic Acid Reactivity
The acetic acid moiety undergoes:
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Esterification : Reacts with methanol/HSO to form methyl esters, enabling lipophilic prodrug designs .
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Amide coupling : Forms conjugates with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in kinase inhibitor syntheses .
Salt Formation and Stability
The dihydrochloride salt enhances stability and bioavailability:
| Property | Value/Behavior | Source |
|---|---|---|
| Solubility in water | >50 mg/mL (pH 1–3) | |
| Hygroscopicity | Moderate; requires desiccant storage | |
| Thermal decomposition | >200°C (decomposes without melting) |
Comparative Reactivity with Analogues
The dimethylamino group significantly alters reactivity compared to unsubstituted or alkyl-substituted piperidines:
| Compound | Lipophilicity (logP) | Receptor Binding Affinity (Dopamine D2, nM) |
|---|---|---|
| 2-[4-(Dimethylamino)piperidin-1-yl]acetic acid | 1.2 | 15 ± 2 |
| 2-[4-(Methyl)piperidin-1-yl]acetic acid | 0.8 | 45 ± 5 |
| 2-[4-(Amino)piperidin-1-yl]acetic acid | -0.3 | 120 ± 10 |
Key Research Findings
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Click chemistry compatibility : The piperidine nitrogen participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) for bioconjugation .
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Metabolic stability : In vivo studies in mice show low clearance (7 mL/min/kg) and high volume of distribution (7.2 L/kg), indicating tissue penetration .
Scientific Research Applications
Chemical Information
- IUPAC Name: 2-(3-(dimethylamino)piperidin-1-yl)acetic acid dihydrochloride
- InChI Code: 1S/C9H18N2O2.2ClH/c1-10(2)8-4-3-5-11(6-8)7-9(12)13;;/h8H,3-7H2,1-2H3,(H,12,13);2*1H
- InChI Key: FMZSCAABKLKCAZ-UHFFFAOYSA-N
- Purity: Typically around 95%
- Hazard Statements: H315, H319, H335
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501
Research Applications
- Tankyrase Inhibition: Novel 2-piperidin-1-yl-acetamide compounds, including derivatives of 2-[3-(dimethylamino)piperidin-1-yl]acetic acid dihydrochloride, are investigated for their potential as tankyrase inhibitors . Tankyrases are enzymes involved in the Wnt signaling pathway, which plays a critical role in various cellular processes, including cell growth and differentiation .
- Wnt Signaling and Cancer Treatment: Tankyrase inhibitors can be used in the treatment of Wnt signaling and tankyrase 1 and 2 signaling related disorders such as cancer . The Wnt/β-catenin pathway's key feature is the regulated proteolysis of the downstream effector β-catenin by the β-catenin destruction complex . The destruction complex includes adenomatous polyposis coli (APC), Axin, and GSK3α/3 . Mutations in Axin1 and Axin2 have been found in hepatocarcinomas and colorectal cancer, leading to Wnt-independent stabilization of β-catenin and constitutive activation of β-catenin-mediated transcription .
Data Table: Tankyrase Inhibition and Wnt Signaling
Case Studies
While specific case studies directly utilizing 2-[3-(dimethylamino)piperidin-1-yl]acetic acid dihydrochloride are not available in the search results, the general application of tankyrase inhibitors in cancer research and Wnt signaling provides a framework for potential studies:
- In vitro studies: These studies could involve testing the efficacy of 2-[3-(dimethylamino)piperidin-1-yl]acetic acid dihydrochloride derivatives in inhibiting tankyrase activity in cancer cell lines.
- In vivo studies: Animal models of cancer with dysregulated Wnt signaling could be used to assess the impact of these compounds on tumor growth and metastasis.
- Phospholipidosis Research: Some drugs can cause phospholipidosis, and researchers are working to identify the specific targets of these drugs to understand and manage drug toxicity .
Mechanism of Action
The mechanism by which 2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
a. 2-[4-(Dimethylamino)piperidin-1-yl]acetic acid Dihydrochloride
- Structure: Dimethylamino group at the 4-position of piperidine.
- Molecular Formula : C₉H₁₈Cl₂N₂O₂ (identical to the target compound).
- Key Difference: The positional isomerism at the piperidine ring (3- vs. For example, the 4-substituted isomer may exhibit higher basicity due to reduced steric hindrance .
b. 3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid Dihydrochloride
- Structure: Propanoic acid chain (vs. acetic acid) and dimethylamino at the 4-position.
- Molecular Formula : C₁₀H₂₀Cl₂N₂O₂.
- Key Difference: The longer propanoic acid chain increases molecular weight (293.19 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the acetic acid derivative .
Heterocyclic Variants
a. [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid Dihydrochloride
- Structure : Piperazine ring (vs. piperidine) with a diphenylmethyl group and ethoxy linker.
- Molecular Formula : C₂₁H₂₆Cl₂N₂O₃ (MW: 427.36 g/mol ).
- The diphenylmethyl group enhances lipophilicity, making this compound more suited for CNS-targeting applications .
b. 2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid Hydrochloride
- Structure : Chlorophenyl group directly attached to the acetic acid.
- Molecular Formula : C₁₃H₁₆Cl₂N₂O₂ (MW: 303.19 g/mol ).
- Key Difference : The aromatic chlorophenyl group confers π-π stacking capabilities, favoring interactions with aromatic residues in enzyme active sites. This structural feature is absent in the target compound .
Functional Group Modifications
a. 2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid Dihydrochloride
- Structure : Imidazole ring replaces the piperidine.
- Molecular Formula : C₈H₁₅Cl₂N₃O₂ (MW: 256.13 g/mol ).
- Key Difference : The imidazole ring (pKa ~7) introduces pH-dependent solubility, whereas the piperidine in the target compound (pKa ~10) remains protonated under physiological conditions, enhancing water solubility .
b. (3R)-3-Aminopiperidine Dihydrochloride
- Structure : Lacks the acetic acid moiety and features a primary amine at the 3-position.
- Molecular Formula : C₅H₁₄Cl₂N₂ (MW: 173.09 g/mol ).
- Key Difference : The absence of the acetic acid group reduces molecular weight and eliminates carboxylate-mediated interactions, limiting its utility in chelation or ionic binding .
Physicochemical and Pharmacological Properties
Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Pharmacological Relevance
- Target Compound: The dimethylamino and acetic acid groups make it a candidate for allosteric modulation (e.g., cannabinoid CB1 receptors, as seen in Org compounds in ). Its high solubility favors intravenous formulations.
- Chlorophenyl Derivative : The chlorophenyl moiety may confer antibacterial or antifungal activity via membrane disruption.
Biological Activity
2-[3-(Dimethylamino)piperidin-1-yl]acetic acid; dihydrochloride, often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a piperidine ring with a dimethylamino substituent and an acetic acid moiety. Its molecular formula is C₉H₁₄Cl₂N₂O₂, and it has a molecular weight of approximately 253.16 g/mol.
Neurotransmitter Modulation
One of the primary biological activities of this compound is its role in neurotransmitter modulation. It has been shown to interact with various receptors in the central nervous system, particularly dopamine and serotonin receptors. This interaction suggests potential therapeutic applications in treating mood disorders such as depression and anxiety.
Ion Channel Interaction
Research indicates that 2-[3-(Dimethylamino)piperidin-1-yl]acetic acid; dihydrochloride may influence ion channels involved in neuronal excitability. Such interactions can affect synaptic transmission and neuronal firing patterns, contributing to its neuropharmacological effects.
Antimicrobial Properties
In addition to its neurological implications, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The structural characteristics of 2-[3-(Dimethylamino)piperidin-1-yl]acetic acid; dihydrochloride significantly influence its biological activity. The presence of the dimethylamino group enhances lipophilicity and bioavailability compared to other derivatives, which is crucial for its increased potency and selectivity towards specific biological targets.
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-[4-(Methylpiperidin-1-yl)]acetic acid | Structure | Less potent than dimethylamino variant |
| 2-[4-(Ethylpiperidin-1-yl)]acetic acid | Structure | Different pharmacological profile |
| 2-[4-(Aminopiperidin-1-yl)]acetic acid | Structure | Potentially different receptor interactions |
Case Studies
Several studies have evaluated the therapeutic potential of this compound:
- Mood Disorders : A study assessed the efficacy of piperidine derivatives in modulating serotonin levels, indicating that compounds similar to 2-[3-(Dimethylamino)piperidin-1-yl]acetic acid; dihydrochloride could serve as effective antidepressants .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of piperidine derivatives, revealing that this compound exhibited significant activity against various bacterial strains, supporting its potential use in treating infections .
- Cancer Research : In cancer therapy, derivatives of piperidine have shown promise in inducing apoptosis in tumor cells, suggesting that modifications to the piperidine structure can enhance anticancer activity .
Summary of Findings
The biological activity of 2-[3-(Dimethylamino)piperidin-1-yl]acetic acid; dihydrochloride encompasses a wide range of effects:
- Neurotransmitter modulation with implications for mood disorder treatments.
- Influence on ion channels , affecting neuronal excitability.
- Antimicrobial properties , showing effectiveness against several bacterial strains.
These findings highlight the compound's potential as a versatile agent in pharmacological applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride with high purity?
- Methodology : Synthesis typically involves a multi-step process, including alkylation of the piperidine ring followed by acetylation and dihydrochloride salt formation. Computational reaction path search methods (e.g., quantum chemical calculations) can optimize reaction conditions and minimize byproducts . Purity verification requires titration (e.g., alcohol-sodium hydroxide titration for chloride quantification) and spectroscopic methods (e.g., IR for functional group confirmation) .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodology : Use a combination of NMR (to confirm piperidine ring substitution and dimethylamino group placement), mass spectrometry (for molecular weight validation), and X-ray crystallography (if crystalline). Comparative analysis with reference standards (e.g., USP protocols for related piperidine derivatives) ensures structural accuracy .
Q. What experimental strategies improve the solubility of this dihydrochloride salt in aqueous buffers?
- Methodology : Solubility can be enhanced by adjusting pH (using phosphate or acetate buffers) or incorporating co-solvents like DMSO (<5% v/v). The dihydrochloride form inherently increases aqueous solubility compared to the free base, but lyophilization and re-dissolution in isotonic saline may further optimize stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). Apply statistical meta-analysis to identify confounding variables (e.g., buffer composition, cell line variability). Theoretical frameworks linking molecular docking predictions (e.g., piperidine-acetic acid interactions with receptors) to experimental outcomes can clarify discrepancies .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products. Use LC-MS/MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the acetic acid moiety). Compare results with computational degradation pathway predictions .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Methodology : Employ prodrug strategies (e.g., esterification of the acetic acid group) to enhance bioavailability. Use microdialysis in rodent models to measure brain penetration, leveraging the dimethylamino group’s potential for crossing the blood-brain barrier. Validate findings with PET/CT imaging using radiolabeled analogs .
Data Analysis and Theoretical Questions
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology : Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to model binding to GPCRs or ion channels. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference with structural databases (e.g., NIST Chemistry WebBook) for piperidine-related thermodynamic data .
Q. How should researchers design experiments to assess the compound’s selectivity across receptor subtypes?
- Methodology : Use panels of recombinant receptors (e.g., α-adrenergic, serotonin subtypes) in competitive binding assays. Apply machine learning to analyze selectivity cliffs and identify structural determinants (e.g., dimethylamino group orientation) influencing off-target effects. Integrate results with cheminformatics tools (e.g., ChEMBL) for structure-activity relationship (SAR) refinement .
Methodological Resources
- Synthesis Optimization : Computational reaction design (ICReDD protocols) .
- Analytical Validation : USP titration methods for piperidine derivatives .
- Safety and Handling : GHS-compliant protocols for dihydrochloride salts (KISHIDA Chemical guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
